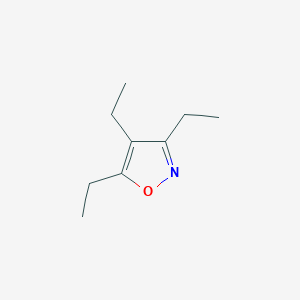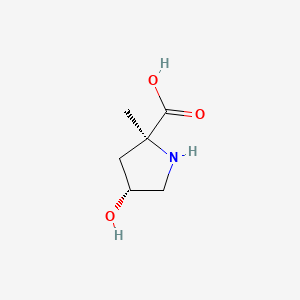![molecular formula C7H3I2NO B12859231 2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)
2,4-Diiodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with iodine atoms at the 2 and 4 positions. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with diiodobenzoyl chloride under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and green chemistry approaches are often employed to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diiodobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like manganese dioxide (MnO2) or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,4-Diiodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2,4-Diiodobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance the compound’s binding affinity and specificity towards certain molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Benzoxazole: The parent compound without iodine substitution.
2-Iodobenzo[d]oxazole: A mono-iodinated derivative.
4-Iodobenzo[d]oxazole: Another mono-iodinated derivative.
2,4-Dichlorobenzo[d]oxazole: A similar compound with chlorine atoms instead of iodine.
Uniqueness: 2,4-Diiodobenzo[d]oxazole is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can enhance the compound’s electron density, making it more reactive in certain chemical reactions. Additionally, the compound’s ability to form strong interactions with biological targets makes it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C7H3I2NO |
|---|---|
Peso molecular |
370.91 g/mol |
Nombre IUPAC |
2,4-diiodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3I2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
Clave InChI |
HXOIBWDZTXHUCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=C(O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)




![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
